molecular formula C21H20FNO3 B609145 (R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone CAS No. 1443118-44-2

(R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone

Cat. No. B609145
M. Wt: 353.3934
InChI Key: QBCRLDPMQHPGIM-QGZVFWFLSA-N
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Description

“®-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone”, also known as ML337, is a highly selective mGlu3 Negative Allosteric Modulator (NAM) with sub-micromolar potency and good CNS penetration . It has been identified as a result of a multi-dimensional, iterative parallel synthesis effort .


Synthesis Analysis

The synthesis of ML337 involves the reaction of 2-fluoro-4-((4-methoxyphenyl) ethynyl) benzoic acid with DIPEA in DMF . The incorporation of deuterium atoms was used to address a metabolic soft spot, which subsequently lowered both in vitro and in vivo clearance by more than 50% .


Molecular Structure Analysis

The molecular structure of ML337 is complex, with a combination of a 2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl group and a 3-hydroxypiperidin-1-yl)methanone group . The molecule has a molecular formula of C21H20FNO3 .

Scientific Research Applications

  • Scientific Field : Neuropharmacology
  • Summary of the Application : This compound, also known as ML337, has been identified as a selective negative allosteric modulator (NAM) for mGlu3, a type of metabotropic glutamate receptor . These receptors are found in the nervous system and are involved in a variety of neurological processes. Modulating these receptors can have potential therapeutic benefits for a range of neurological and psychiatric disorders .
  • Methods of Application/Experimental Procedures : The compound was likely identified through a process of multidimensional, iterative parallel synthesis . This involves creating a large number of similar compounds and testing their activity against the target receptor. The exact experimental procedures would be detailed in the original research papers .
  • Results/Outcomes : ML337 has been found to have submicromolar potency against mGlu3, with an IC50 value of 593 nM. It does not significantly affect mGlu2, another type of metabotropic glutamate receptor, even at concentrations over 30 μM . This indicates a high level of selectivity for mGlu3. The compound also has good penetration into the central nervous system (CNS), which is crucial for its potential therapeutic applications .

Future Directions

The future directions for the research and development of ML337 could involve further exploration of its therapeutic potential in the treatment of cognitive disorders, schizophrenia, depression, and Alzheimer’s disease . Additionally, further studies could be conducted to improve the understanding of the functions of the mGlu3 receptor .

properties

IUPAC Name

[2-fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-[(3R)-3-hydroxypiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO3/c1-26-18-9-6-15(7-10-18)4-5-16-8-11-19(20(22)13-16)21(25)23-12-2-3-17(24)14-23/h6-11,13,17,24H,2-3,12,14H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCRLDPMQHPGIM-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)N3CCCC(C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)N3CCC[C@H](C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone

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